2-(3,3,3-Trifluoropropyl)benzoic acid
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Overview
Description
2-(3,3,3-Trifluoropropyl)benzoic acid is an organic compound with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a trifluoropropyl group at the second position. It is a white powder that is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3,3-Trifluoropropyl)benzoic acid typically involves the reaction of benzoic acid derivatives with trifluoropropylating agents. One common method involves the use of trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and controlled reaction conditions are crucial to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2-(3,3,3-Trifluoropropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or aldehydes under specific conditions.
Substitution: The trifluoropropyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-(3,3,3-Trifluoropropyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,3,3-Trifluoropropyl)benzoic acid involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 2,3,4-Trifluorobenzoic acid
- 2-(Trifluoromethyl)benzoic acid
Comparison: 2-(3,3,3-Trifluoropropyl)benzoic acid is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted benzoic acids. This difference can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
2-(3,3,3-trifluoropropyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)6-5-7-3-1-2-4-8(7)9(14)15/h1-4H,5-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFJJBQNJPYXIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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